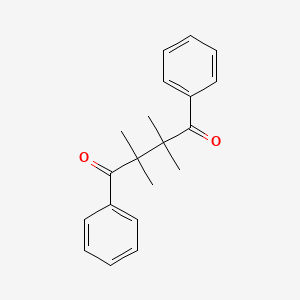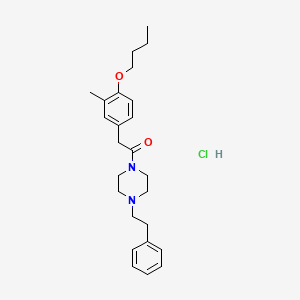
4-Chloro-2,6-dimethylbenzonitrile oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-dimethylbenzonitrile oxide is an organic compound with the molecular formula C₉H₈ClNO It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring, along with a nitrile oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethylbenzonitrile oxide typically involves the oxidation of 4-Chloro-2,6-dimethylbenzonitrile. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the nitrile oxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-dimethylbenzonitrile oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex nitrile oxide derivatives.
Reduction: Reduction reactions can convert the nitrile oxide group back to the corresponding nitrile or amine.
Substitution: The chlorine atom and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex nitrile oxides, while reduction can produce amines or nitriles.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-dimethylbenzonitrile oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-dimethylbenzonitrile oxide involves its interaction with molecular targets through its nitrile oxide group. This functional group can participate in 1,3-dipolar cycloaddition reactions, forming stable adducts with various substrates. The molecular pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2,6-dimethylbenzonitrile: The precursor to the nitrile oxide derivative.
2,6-Dimethylbenzonitrile: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Chloro-2,6-dimethylbenzaldehyde: Contains an aldehyde group instead of a nitrile oxide.
Uniqueness
4-Chloro-2,6-dimethylbenzonitrile oxide is unique due to the presence of the nitrile oxide functional group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the chlorine atom and methyl groups further enhances its chemical properties and versatility in various reactions.
Eigenschaften
CAS-Nummer |
31254-06-5 |
|---|---|
Molekularformel |
C9H8ClNO |
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
4-chloro-2,6-dimethylbenzonitrile oxide |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-8(10)4-7(2)9(6)5-11-12/h3-4H,1-2H3 |
InChI-Schlüssel |
LHBBCHSVVUKICF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C#[N+][O-])C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






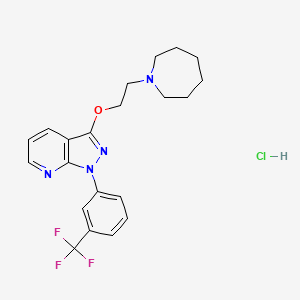
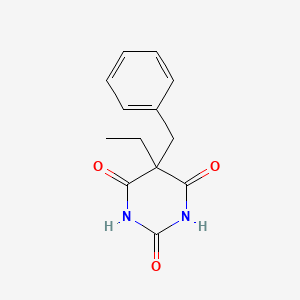
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
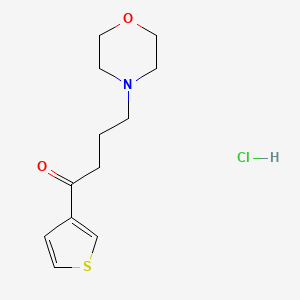

![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)

